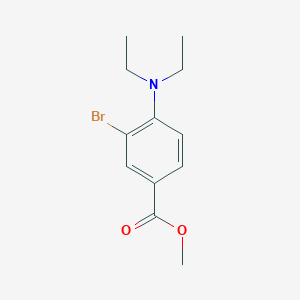

Methyl 3-bromo-4-(diethylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-bromo-4-(diethylamino)benzoate: is an organic compound with the molecular formula C12H16BrNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a bromine atom and a diethylamino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-(diethylamino)benzoate typically involves the bromination of methyl 4-(diethylamino)benzoate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-(diethylamino)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products: The major products formed from these reactions include substituted benzoates, reduced or oxidized derivatives, and coupled products with various functional groups .

Scientific Research Applications

Chemistry: Methyl 3-bromo-4-(diethylamino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also investigated for its potential use in drug development, particularly in the design of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(diethylamino)benzoate involves its interaction with specific molecular targets. The bromine atom and diethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 4-(bromomethyl)benzoate: Similar in structure but lacks the diethylamino group, leading to different reactivity and applications.

Methyl 3-bromo-4-(dimethylamino)benzoate: Similar but with a dimethylamino group instead of a diethylamino group, affecting its chemical properties and uses.

Uniqueness: Methyl 3-bromo-4-(diethylamino)benzoate is unique due to the presence of both the bromine atom and the diethylamino group on the aromatic ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 3-bromo-4-(diethylamino)benzoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C12H16BrN O2

- Molecular Weight : 286.16 g/mol

- IUPAC Name : this compound

The presence of a bromine atom and a diethylamino group in its structure contributes to its unique reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The diethylamino group can enhance solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing the compound's binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

Biological Activities

Research has indicated various biological activities associated with this compound, including:

- Antimicrobial Activity : Exhibits potential against various bacterial strains due to its ability to disrupt bacterial cell membranes.

- Antioxidant Properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents can significantly influence its activity.

| Compound Variant | Activity Level | Notes |

|---|---|---|

| This compound | High | Strong enzyme inhibition observed. |

| Methyl 3-bromo-4-amino benzoate | Moderate | Reduced activity compared to diethylamino variant. |

| Methyl 3-chloro-4-(diethylamino)benzoate | Low | Chlorine substitution decreases activity. |

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against several pathogens, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

- Antioxidant Activity Evaluation : In vitro assays showed that the compound exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid, indicating its potential for use in formulations aimed at reducing oxidative damage .

- Cancer Cell Proliferation Inhibition : Research indicated that this compound could reduce the viability of prostate cancer cells by over 50% at concentrations above 20 µM, suggesting its potential as a therapeutic agent .

Properties

CAS No. |

1131594-26-7 |

|---|---|

Molecular Formula |

C12H16BrNO2 |

Molecular Weight |

286.16 g/mol |

IUPAC Name |

methyl 3-bromo-4-(diethylamino)benzoate |

InChI |

InChI=1S/C12H16BrNO2/c1-4-14(5-2)11-7-6-9(8-10(11)13)12(15)16-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

TYWALVJEWDXPJU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(=O)OC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.